N,N,N',N'-Tetraethyl-1-phenylboranediamine
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Overview
Description
N,N,N’,N’-Tetraethyl-1-phenylboranediamine is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of a boron atom bonded to a phenyl group and two ethylamine groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-phenylboranediamine typically involves the reaction of phenylboronic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1-phenylboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The ethylamine groups can be substituted with other amine groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-phenylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-phenylboranediamine involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethyl-1-methyl-1-phenylsilanediamine
Uniqueness
N,N,N’,N’-Tetraethyl-1-phenylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties. The compound’s ability to form reversible covalent bonds with biomolecules makes it valuable in various scientific applications.
Properties
CAS No. |
887-60-5 |
---|---|
Molecular Formula |
C14H25BN2 |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
N-[diethylamino(phenyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25BN2/c1-5-16(6-2)15(17(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI Key |
OHKQEJDUCQUNJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
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